2-Ethoxy-3-fluoropyridine-4-carbaldehyde
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Overview
Description
2-Ethoxy-3-fluoropyridine-4-carbaldehyde is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoropyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethoxy groups and formyl groups under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: 2-Ethoxy-3-fluoropyridine-4-carboxylic acid.
Reduction: 2-Ethoxy-3-fluoropyridine-4-methanol.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Ethoxy-3-fluoropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluoropyridine-4-carbaldehyde is largely dependent on its interactions with biological targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This can lead to increased potency and selectivity in biological assays .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the ethoxy and aldehyde groups.
3-Fluoropyridine-4-carbaldehyde: Similar structure but without the ethoxy group.
2-Ethoxy-4-fluoropyridine: Similar structure but with the fluorine atom in a different position.
Uniqueness
2-Ethoxy-3-fluoropyridine-4-carbaldehyde is unique due to the combination of the ethoxy, fluorine, and aldehyde groups on the pyridine ring. This combination provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-ethoxy-3-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKKBYMOHQRXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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